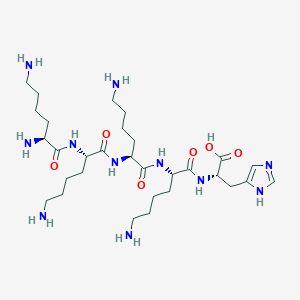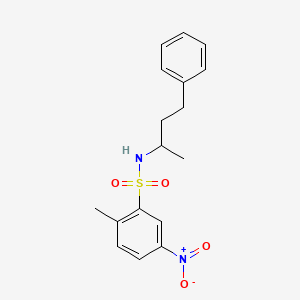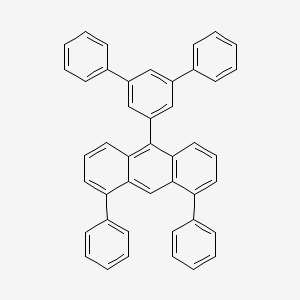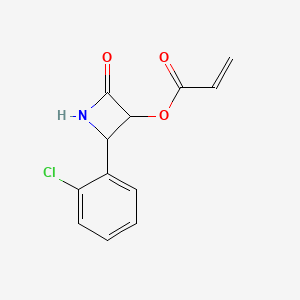
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is a peptide composed of four lysine residues and one histidine residue. This compound is of interest due to its unique structure and potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple lysine residues makes it a basic peptide, which can interact with negatively charged molecules, while the histidine residue can participate in various biochemical reactions due to its imidazole side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide can be inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.
化学反应分析
Types of Reactions
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, affecting the peptide’s properties.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups on lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide can be used.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Acylated or alkylated lysine residues.
科学研究应用
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its ability to interact with cell membranes and other biological molecules.
Materials Science: Can be used in the development of biomaterials and nanomaterials due to its unique chemical properties.
作用机制
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine involves its interaction with various molecular targets. The lysine residues can form ionic bonds with negatively charged molecules, while the histidine residue can participate in catalytic reactions due to its imidazole side chain. These interactions can affect cellular processes, enzyme activities, and molecular signaling pathways.
相似化合物的比较
Similar Compounds
L-Lysyl-L-lysine: A simpler peptide with two lysine residues.
L-Lysyl-L-histidine: A peptide with one lysine and one histidine residue.
L-Histidyl-L-lysine: A peptide with one histidine and one lysine residue.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is unique due to its combination of multiple lysine residues and a single histidine residue. This structure provides a balance of basicity and catalytic potential, making it suitable for a wide range of applications in biochemistry, medicine, and materials science.
属性
CAS 编号 |
923018-34-2 |
|---|---|
分子式 |
C30H57N11O6 |
分子量 |
667.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H57N11O6/c31-13-5-1-9-21(35)26(42)38-22(10-2-6-14-32)27(43)39-23(11-3-7-15-33)28(44)40-24(12-4-8-16-34)29(45)41-25(30(46)47)17-20-18-36-19-37-20/h18-19,21-25H,1-17,31-35H2,(H,36,37)(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
PAPKUGBYQBALKN-KEOOTSPTSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)

![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)


![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)


